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molecular formula C6H16N4O4S B3022684 4-Methylpiperazine-1-carboximidamide sulfate CAS No. 84727-42-4

4-Methylpiperazine-1-carboximidamide sulfate

Cat. No. B3022684
M. Wt: 240.28 g/mol
InChI Key: OWFBETMVTYKOTM-UHFFFAOYSA-N
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Patent
US08022209B2

Procedure details

To a solution of S-methylisothiourea sulfate (2.78 g, 10.0 mmol) in distilled water (20 mL) was added 1-methylpiperazine (2.22 mL, 20 mmol). After stirring for 48 h at room temperature, the solution was concentrated to approximately 5 mL and treated with EtOH (10 mL). The resulting solid was collected by filtration, washed with EtOH, and dried to yield 4-methyl-piperazine-1-carboxamidine sulfate as a colorless solid. Further concentration of the mother liquor yielded a second crop or the material.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].CS[C:8](=[NH:10])[NH2:9].[CH3:11][N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[CH3:11][N:12]1[CH2:17][CH2:16][N:15]([C:8]([NH2:10])=[NH:9])[CH2:14][CH2:13]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
2.22 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to approximately 5 mL
ADDITION
Type
ADDITION
Details
treated with EtOH (10 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.CN1CCN(CC1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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